molecular formula C18H23N3O2 B7347272 (2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide

(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide

Katalognummer B7347272
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: NPGPGCXEHSXGQC-SJORKVTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain and inflammation.

Wirkmechanismus

(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide acts as a selective antagonist of the AT2R, which is expressed in sensory neurons and is involved in the regulation of pain and inflammation. By blocking the activity of this receptor, this compound can reduce pain behavior and inflammation in preclinical models.
Biochemical and Physiological Effects:
This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines in preclinical models of chronic pain. It also reduces the expression of pain-related genes in sensory neurons, indicating its potential as a modulator of pain signaling.

Vorteile Und Einschränkungen Für Laborexperimente

(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide has several advantages for use in laboratory experiments, including its high selectivity for the AT2R and its ability to reduce pain behavior in preclinical models. However, limitations include the need for careful dosing and administration, as well as potential off-target effects.

Zukünftige Richtungen

For research on (2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide include further investigation of its mechanism of action, as well as its potential for use in combination with other pain medications. Additionally, research could focus on the development of novel analogs of this compound with improved pharmacokinetic properties and efficacy. Finally, clinical trials could investigate the potential of this compound for the treatment of other chronic pain conditions beyond neuropathic pain.

Synthesemethoden

(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide can be synthesized using a multistep process that involves the coupling of several intermediate compounds. The synthesis method has been described in detail in scientific literature and involves the use of various reagents and solvents.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. It has been shown to reduce pain behavior in these models, indicating its potential as a therapeutic agent. This compound has also been investigated in clinical trials for the treatment of chronic neuropathic pain, with promising results.

Eigenschaften

IUPAC Name

(2S,3R)-2-ethyl-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-17-16(8-9-23-17)18(22)19-10-13-6-4-5-7-15(13)14-11-20-21(2)12-14/h4-7,11-12,16-17H,3,8-10H2,1-2H3,(H,19,22)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGPGCXEHSXGQC-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)NCC2=CC=CC=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)NCC2=CC=CC=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.